molecular formula C17H21Br3O10 B13859354 2,4,6-Tribromophenyl-beta-glucopyranose riboside

2,4,6-Tribromophenyl-beta-glucopyranose riboside

Katalognummer: B13859354
Molekulargewicht: 625.1 g/mol
InChI-Schlüssel: XZOYEMQMBGXTAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Tribromophenyl-beta-glucopyranose riboside is a chemical compound known for its unique molecular structure and significant applications in scientific research. This compound is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further linked to a beta-glucopyranose riboside moiety. The molecular formula of this compound is C12H13Br3O6, and it has a molecular weight of approximately 625.055 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl-beta-glucopyranose riboside typically involves the bromination of phenyl-beta-glucopyranose riboside. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Tribromophenyl-beta-glucopyranose riboside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4,6-Tribromophenyl-beta-glucopyranose riboside has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of flame retardants and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2,4,6-Tribromophenyl-beta-glucopyranose riboside involves its interaction with specific molecular targets. The bromine atoms in the compound facilitate its binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6-Tribromophenyl-beta-glucopyranose riboside is unique due to the presence of both the tribromophenyl and beta-glucopyranose riboside moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C17H21Br3O10

Molekulargewicht

625.1 g/mol

IUPAC-Name

2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C17H21Br3O10/c18-5-1-6(19)15(7(20)2-5)30-17-14(26)12(24)11(23)9(29-17)4-27-16-13(25)10(22)8(3-21)28-16/h1-2,8-14,16-17,21-26H,3-4H2

InChI-Schlüssel

XZOYEMQMBGXTAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.